2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is an organic compound that features a naphthalene ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide typically involves the reaction of naphthalene-2-ol with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or piperidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-ethanamine
- 2-(Naphthalen-2-yloxy)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-propionamide
Uniqueness
2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is unique due to its specific combination of a naphthalene ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C21H28N2O2/c1-20(2)12-17(13-21(3,4)23-20)22-19(24)14-25-18-10-9-15-7-5-6-8-16(15)11-18/h5-11,17,23H,12-14H2,1-4H3,(H,22,24) |
InChI Key |
CXHBCAUWUPKRQS-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.